molecular formula C19H18N6O2 B4332418 5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline

5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B4332418
M. Wt: 362.4 g/mol
InChI Key: OFTDGEIZLJPMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth, inflammation, or microbial infection.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis. In animal models of inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has shown promising results in various scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for research on 5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline. One direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its effectiveness in different types of cancer. Another direction is to explore its potential as an anti-inflammatory agent, with a focus on its effects on specific cytokines and signaling pathways. Additionally, research could be conducted to optimize the synthesis method of the compound and to investigate its potential applications in material science.

Scientific Research Applications

The compound has shown promising results in various scientific research applications. It has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, with results indicating its ability to reduce inflammation in animal models. Additionally, the compound has been tested for its antimicrobial properties, showing potential as a treatment for bacterial and fungal infections.

properties

IUPAC Name

furan-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-13-21-22-17-14-5-2-3-6-15(14)20-19(25(13)17)24-10-8-23(9-11-24)18(26)16-7-4-12-27-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDGEIZLJPMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl[4-(3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-yl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline
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5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline
Reactant of Route 3
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5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline
Reactant of Route 4
5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline
Reactant of Route 5
5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline
Reactant of Route 6
5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline

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